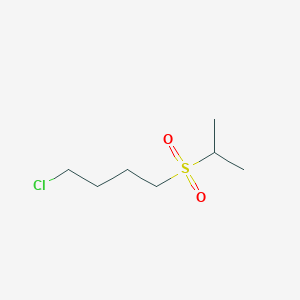
1-Chloro-4-(isopropylsulfonyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(isopropylsulfonyl)butane is an organic compound with the molecular formula C7H15ClO2S. It is a chlorinated butane derivative with an isopropylsulfonyl group attached to the fourth carbon atom. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-(isopropylsulfonyl)butane can be synthesized through several methods. One common approach involves the reaction of 1-chlorobutane with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(isopropylsulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfonic acids or sulfonates under strong oxidizing conditions.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(isopropylsulfonyl)butane involves its reactivity towards nucleophiles and oxidizing agents. The chlorine atom acts as a leaving group in substitution reactions, allowing nucleophiles to attack the carbon atom. The isopropylsulfonyl group can undergo oxidation, leading to the formation of sulfonic acids or sulfonates. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-phenylbutane: Similar in structure but with a phenyl group instead of an isopropylsulfonyl group.
1-Chloro-4-bromobutane: Contains a bromine atom instead of an isopropylsulfonyl group.
1-Chloro-4-hydroxybutane: Has a hydroxyl group instead of an isopropylsulfonyl group.
Uniqueness
1-Chloro-4-(isopropylsulfonyl)butane is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility in polar solvents and increases its reactivity towards nucleophiles and oxidizing agents, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
128147-28-4 |
|---|---|
Molekularformel |
C7H15ClO2S |
Molekulargewicht |
198.71 g/mol |
IUPAC-Name |
1-chloro-4-propan-2-ylsulfonylbutane |
InChI |
InChI=1S/C7H15ClO2S/c1-7(2)11(9,10)6-4-3-5-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
LINKIHXFMCKCDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)
![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)

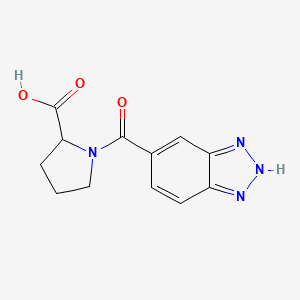

![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)
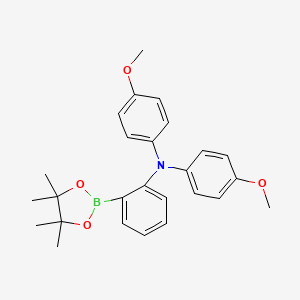
![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
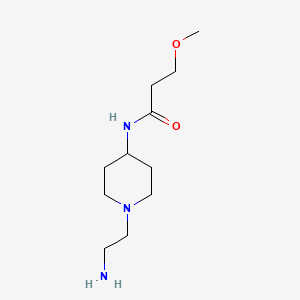
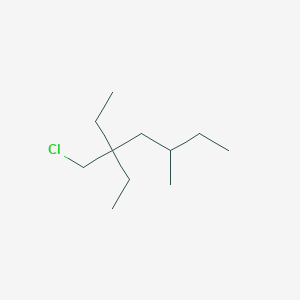

![Ethyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652467.png)
